
Estra-1(10),4-diene-2,3-dione, 17-(acetyloxy)-, (17beta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estra-1(10),4-diene-2,3-dione, 17-(acetyloxy)-, (17beta)- is a synthetic steroidal compound It is structurally related to estrogens and is often used in various scientific research applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Estra-1(10),4-diene-2,3-dione, 17-(acetyloxy)-, (17beta)- typically involves multiple steps, starting from a suitable steroidal precursor. The process includes:
Oxidation: The precursor undergoes oxidation to introduce the diene and dione functionalities.
Acetylation: The hydroxyl group at the 17th position is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Estra-1(10),4-diene-2,3-dione, 17-(acetyloxy)-, (17beta)- is scaled up using similar synthetic routes but with optimized reaction conditions to ensure efficiency and cost-effectiveness. Large-scale reactors and continuous flow processes are often employed to achieve high yields and consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Estra-1(10),4-diene-2,3-dione, 17-(acetyloxy)-, (17beta)- can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the diene and dione functionalities.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups.
Substitution: The acetyl group at the 17th position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the dione groups can yield dihydroxy derivatives, while substitution of the acetyl group can produce various ester derivatives.
Applications De Recherche Scientifique
Estra-1(10),4-diene-2,3-dione, 17-(acetyloxy)-, (17beta)- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic applications, such as hormone replacement therapy and cancer treatment.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Mécanisme D'action
The mechanism of action of Estra-1(10),4-diene-2,3-dione, 17-(acetyloxy)-, (17beta)- involves its interaction with estrogen receptors in the body. It binds to these receptors and modulates their activity, influencing various physiological processes. The compound can affect gene expression, protein synthesis, and cellular signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Estradiol: A natural estrogen with similar structural features but different functional groups.
Estrone: Another natural estrogen with a ketone group at the 17th position.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Uniqueness
Estra-1(10),4-diene-2,3-dione, 17-(acetyloxy)-, (17beta)- is unique due to its specific diene and dione functionalities, as well as the acetyl group at the 17th position. These structural features confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
144082-89-3 |
|---|---|
Formule moléculaire |
C20H24O4 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
[(8R,9S,13S,14S,17S)-13-methyl-2,3-dioxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C20H24O4/c1-11(21)24-19-6-5-16-14-4-3-12-9-17(22)18(23)10-15(12)13(14)7-8-20(16,19)2/h9-10,13-14,16,19H,3-8H2,1-2H3/t13-,14+,16-,19-,20-/m0/s1 |
Clé InChI |
BEXUBTUAAHHKEH-BKRJIHRRSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C(=O)C=C34)C |
SMILES canonique |
CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)C(=O)C=C34)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B12560685.png)

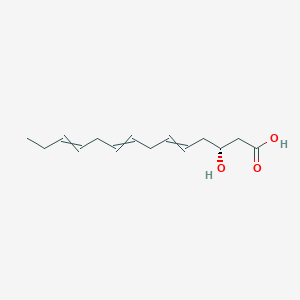

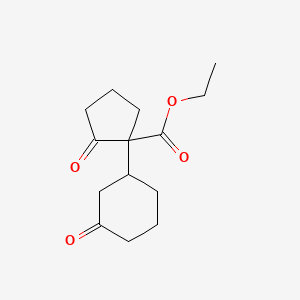
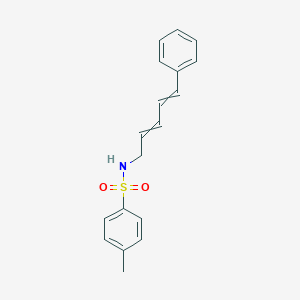
![N-(3-Methoxyphenyl)-N'-[4-(1,3-oxazol-5-yl)phenyl]urea](/img/structure/B12560718.png)
![2,2'-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid)](/img/structure/B12560724.png)

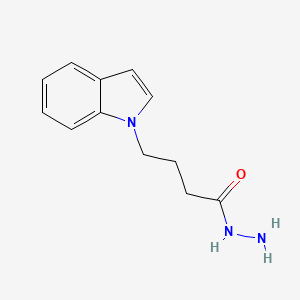
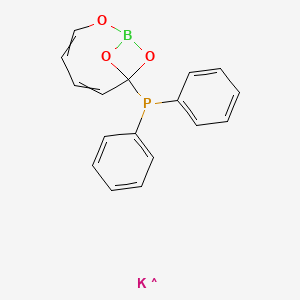
![Tert-butyl[(2-chloroethoxy)methyl]dimethylsilane](/img/structure/B12560742.png)
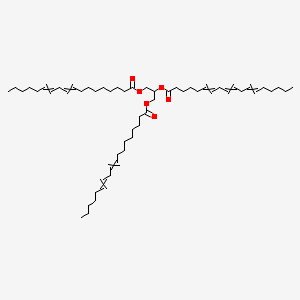
![6-Chloro-5-(phenylselanyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B12560754.png)
